N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine
Overview
Description
N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine is a chemical compound with the molecular formula C11H18N4O and a molecular weight of 222.29 g/mol . This compound is characterized by the presence of a pyridazine ring, a morpholine ring, and an ethyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine typically involves the reaction of pyridazine derivatives with morpholine and ethylating agents. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted pyridazine or morpholine compounds .
Scientific Research Applications
N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in biochemical assays and studies involving enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with nitrogen-containing functional groups in biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Morpholinemethanamine, N-ethyl-N-3-pyridazinyl-
- N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine
Uniqueness
This compound is unique due to its specific combination of a pyridazine ring, a morpholine ring, and an ethyl group. This structure imparts distinct chemical properties, making it valuable in various research applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which is advantageous in synthetic chemistry and pharmacological research .
Properties
IUPAC Name |
N-ethyl-N-(morpholin-2-ylmethyl)pyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-2-15(11-4-3-5-13-14-11)9-10-8-12-6-7-16-10/h3-5,10,12H,2,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWWLJHHKPTRGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CNCCO1)C2=NN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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